1-methyl-1H-indole-5,6-dione
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Overview
Description
1-Methyl-1H-indole-5,6-dione is an organic compound belonging to the class of indoles and derivatives. Indoles are a significant type of heterocycle found in various natural products and drugs. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5,6-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a one-pot, three-component protocol. This method uses aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction is typically carried out under reflux conditions using methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost-effectiveness and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-5,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often employ halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
1-Methyl-1H-indole-5,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-5,6-dione involves its interaction with molecular targets and pathways. It activates nuclear receptors, regulates intestinal hormones, and affects the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Adrenochrome: 2,3-Dihydro-3-hydroxy-1-methyl-1H-indole-5,6-dione.
3-Hydroxy-1-methyl-5,6-indolinedione: A closely related compound with similar structural features.
Uniqueness: 1-Methyl-1H-indole-5,6-dione is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-methylindole-5,6-dione |
InChI |
InChI=1S/C9H7NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5H,1H3 |
InChI Key |
RYECUDJBHMSWSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=O)C(=O)C=C21 |
Origin of Product |
United States |
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